2-Amino-3,4-dichlorobenzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3,4-dichlorobenzenethiol is an organic compound with the molecular formula C6H5Cl2NS It is a halogenated aromatic thiol, which means it contains both chlorine atoms and a thiol group attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,4-dichlorobenzenethiol typically involves the reaction of 2-iodo-3,4-dichloroaniline with thiourea under specific conditions. The reaction is carried out in a solvent such as ethanol, and the mixture is heated to reflux for several hours. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,4-dichlorobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove the chlorine atoms, resulting in a simpler aromatic thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Simplified aromatic thiols.
Substitution: Various substituted aromatic thiols depending on the nucleophile used.
Scientific Research Applications
2-Amino-3,4-dichlorobenzenethiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its thiol group.
Industry: It is used in the production of polymers and as a functionalizing agent for materials such as gold nanoparticles
Mechanism of Action
The mechanism of action of 2-Amino-3,4-dichlorobenzenethiol involves its interaction with molecular targets through its thiol group. Thiol groups are known to form strong bonds with metal ions and can act as nucleophiles in various biochemical reactions. This allows the compound to inhibit enzymes by binding to their active sites or to modify proteins through thiol-disulfide exchange reactions .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzenethiol: Similar structure but lacks the amino group.
3,4-Dichlorobenzenethiol: Similar structure but lacks the amino group.
2-Amino-4,5-dichlorobenzenethiol: Similar structure but with different chlorine atom positions
Uniqueness
2-Amino-3,4-dichlorobenzenethiol is unique due to the presence of both amino and thiol groups, which provide distinct reactivity and potential for diverse applications. The specific positioning of the chlorine atoms also influences its chemical behavior and interactions with other molecules .
Properties
CAS No. |
126764-57-6 |
---|---|
Molecular Formula |
C6H5Cl2NS |
Molecular Weight |
194.08 g/mol |
IUPAC Name |
2-amino-3,4-dichlorobenzenethiol |
InChI |
InChI=1S/C6H5Cl2NS/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H,9H2 |
InChI Key |
PCGUJBBYMWKMNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1S)N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.